molecular formula C8H6F4 B1312784 4-fluoro-2-methylbenzotrifluoride CAS No. 80245-26-7

4-fluoro-2-methylbenzotrifluoride

Cat. No.: B1312784
CAS No.: 80245-26-7
M. Wt: 178.13 g/mol
InChI Key: XBUKSKTZQURUDT-UHFFFAOYSA-N
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Description

4-fluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where the hydrogen atoms at positions 4 and 2 are replaced by a fluoro and a methyl group, respectively, and a trifluoromethyl group is attached at position 1. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-fluoro-2-methylbenzotrifluoride involves the trifluoromethylation of 4-fluoro-2-methylbenzene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the reaction of 4-fluoro-2-methylbenzene with trifluoromethylsulfonic anhydride (CF3SO2)2O in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methylbenzotrifluoride is unique due to the combination of its fluoro, methyl, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKSKTZQURUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461556
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-26-7
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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